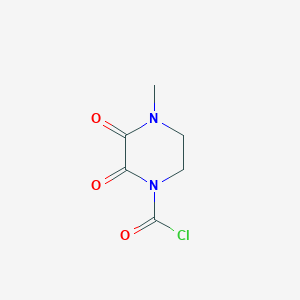
4-Methyl-2,3-dioxopiperazine-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2,3-dioxopiperazine-1-carbonyl chloride is a chemical compound with the molecular formula C₆H₇ClN₂O₃ and a molecular weight of 190.58 g/mol . It is a derivative of piperazine and is characterized by the presence of a carbonyl chloride group attached to a 4-methyl-2,3-dioxopiperazine ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,3-dioxopiperazine-1-carbonyl chloride typically involves the reaction of 4-methyl-2,3-dioxopiperazine with phosgene or triphosgene in the presence of a base such as triethylamine . The reaction is usually carried out in an inert solvent like methylene chloride at low temperatures (0-5°C) to prevent decomposition and ensure high yield .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process .
化学反応の分析
Types of Reactions
4-Methyl-2,3-dioxopiperazine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: The compound can hydrolyze in the presence of water to form 4-methyl-2,3-dioxopiperazine and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Methylene chloride, tetrahydrofuran
Catalysts: Triethylamine, pyridine
Major Products
Amides: Formed by the reaction with amines
Esters: Formed by the reaction with alcohols
Thioesters: Formed by the reaction with thiols
科学的研究の応用
4-Methyl-2,3-dioxopiperazine-1-carbonyl chloride is used in various scientific research applications, including:
作用機序
The mechanism of action of 4-Methyl-2,3-dioxopiperazine-1-carbonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The carbonyl chloride group is highly reactive and can form stable amide, ester, or thioester linkages with amines, alcohols, and thiols, respectively . This reactivity makes it a valuable tool in chemical synthesis and modification of biomolecules.
類似化合物との比較
Similar Compounds
4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride: Similar structure but with an ethyl group instead of a methyl group.
4-Methyl-2,3-dioxopiperazine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
Uniqueness
4-Methyl-2,3-dioxopiperazine-1-carbonyl chloride is unique due to its specific reactivity with nucleophiles, making it a versatile reagent in organic synthesis. Its ability to form stable covalent bonds with various functional groups allows for the creation of diverse chemical structures and modifications .
特性
CAS番号 |
59702-98-6 |
|---|---|
分子式 |
C6H7ClN2O3 |
分子量 |
190.58 g/mol |
IUPAC名 |
4-methyl-2,3-dioxopiperazine-1-carbonyl chloride |
InChI |
InChI=1S/C6H7ClN2O3/c1-8-2-3-9(6(7)12)5(11)4(8)10/h2-3H2,1H3 |
InChIキー |
RANJXJOEOQZRIW-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(C(=O)C1=O)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




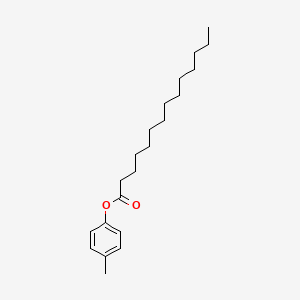


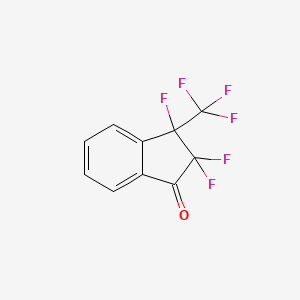

![(Z)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(methyl)phosphane](/img/structure/B14605456.png)


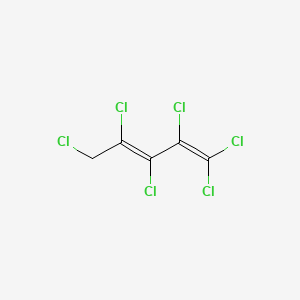
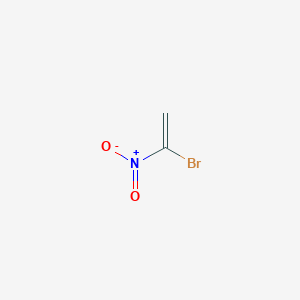
![Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane](/img/structure/B14605484.png)
![{1-Methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrol-2-yl}acetonitrile](/img/structure/B14605492.png)
